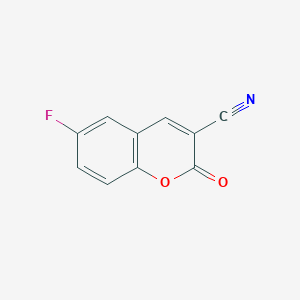

6-Fluoro-2-oxo-2H-chromene-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H4FNO2 |

|---|---|

Molecular Weight |

189.14 g/mol |

IUPAC Name |

6-fluoro-2-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C10H4FNO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H |

InChI Key |

MLTQSZGMVDVWQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(C(=O)O2)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 2 Oxo 2h Chromene 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. The analysis of ¹H, ¹³C, and two-dimensional NMR spectra would provide unambiguous confirmation of the structure of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum is expected to display signals for the four protons of the molecule: three on the aromatic ring and one on the pyrone ring. The aromatic protons typically resonate in the range of δ 6.5-8.0 ppm. libretexts.org The vinylic H-4 proton is anticipated to be significantly deshielded due to the anisotropic effects of the adjacent carbonyl group and the electron-withdrawing nature of the nitrile group, placing its signal at a higher chemical shift, likely above δ 8.0 ppm.

The substitution pattern dictates the splitting of the signals. The H-4 proton, lacking adjacent protons, should appear as a singlet. The aromatic protons will exhibit splitting due to both proton-proton and proton-fluorine couplings.

H-5: This proton is expected to appear as a doublet of doublets (dd), coupling to the ortho proton H-7 (³JHH ≈ 2-3 Hz, meta coupling) and the ortho fluorine at C-6 (³JHF ≈ 8-10 Hz).

H-7: This proton should also be a doublet of doublets (dd), arising from coupling to the ortho proton H-8 (³JHH ≈ 7-10 Hz) and the meta fluorine at C-6 (⁴JHF ≈ 5-7 Hz).

H-8: This proton is expected to be a doublet (d), coupling only with the ortho proton H-7 (³JHH ≈ 7-10 Hz). wisc.edu

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | > 8.0 | s (singlet) | - |

| H-8 | ~7.8 | d (doublet) | ³J(H8-H7) ≈ 8.5 |

| H-5 | ~7.6 | dd (doublet of doublets) | ³J(H5-F6) ≈ 9.0, ⁴J(H5-H7) ≈ 3.0 |

| H-7 | ~7.4 | dd (doublet of doublets) | ³J(H7-H8) ≈ 8.5, ⁴J(H7-F6) ≈ 5.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlations

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to each unique carbon atom in the molecule. The presence of the fluorine atom at the C-6 position will induce splitting in the signals of C-6 and its neighboring carbons due to carbon-fluorine coupling. magritek.com

C-2 (Carbonyl): The lactone carbonyl carbon is expected at the lowest field, around δ 160 ppm.

C-6 (C-F): This carbon, directly bonded to fluorine, will show a very large one-bond coupling constant (¹JCF) of approximately 240-250 Hz and will resonate at a high chemical shift. magritek.comresearchgate.net

Aromatic and Vinylic Carbons: The remaining sp² carbons (C-4, C-4a, C-5, C-7, C-8, C-8a) are expected in the δ 110-155 ppm range. C-5 and C-7 will appear as doublets due to two-bond C-F coupling (²JCF ≈ 20-30 Hz), while C-4a and C-8 will show smaller three-bond couplings (³JCF ≈ 3-10 Hz). researchgate.net

C-3 and C-Nitrile: The C-3 and the nitrile carbon (C≡N) are expected in the δ 100-120 ppm region. The nitrile carbon typically appears around δ 115-118 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~160 | d | ⁴JCF ≈ 1-3 |

| C-8a | ~154 | d | ³JCF ≈ 7-9 |

| C-6 | ~152 | d | ¹JCF ≈ 245 |

| C-4 | ~148 | s | - |

| C-4a | ~128 | d | ³JCF ≈ 8 |

| C-8 | ~125 | d | ⁴JCF ≈ 2-4 |

| C-5 | ~119 | d | ²JCF ≈ 22 |

| C-N | ~117 | s | - |

| C-7 | ~115 | d | ²JCF ≈ 25 |

| C-3 | ~105 | d | ⁴JCF ≈ 1-3 |

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals. nih.gov

COSY (Correlation Spectroscopy): This experiment would establish proton-proton connectivities. Key correlations would be observed between H-7 and H-8, and a weaker meta-correlation between H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link H-4 to C-4, H-5 to C-5, H-7 to C-7, and H-8 to C-8.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2- and 3-bond) H-C correlations, which is essential for assigning quaternary carbons. Key expected correlations include:

H-4 to C-2, C-3, C-4a, and the nitrile carbon.

H-5 to C-4, C-7, and C-8a.

H-8 to C-6 and C-4a.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum provides clear evidence for the presence of the key functional groups within the molecule. vscht.czlibretexts.org The most characteristic absorption bands are predicted as follows:

C≡N (Nitrile): A sharp, strong absorption band is expected in the region of 2240–2220 cm⁻¹ due to the stretching of the conjugated nitrile group. spectroscopyonline.com

C=O (Lactone): A very strong and prominent absorption for the α,β-unsaturated lactone carbonyl stretch is predicted to appear around 1740–1720 cm⁻¹.

C=C (Aromatic/Vinylic): Multiple bands of medium to strong intensity are expected between 1620 cm⁻¹ and 1450 cm⁻¹ corresponding to the C=C stretching vibrations within the aromatic and pyrone rings.

C-F (Aryl Fluoride): A strong, distinct absorption band for the C-F stretch is anticipated in the 1270–1180 cm⁻¹ region.

C-H (Aromatic): Weak to medium absorption bands are expected above 3000 cm⁻¹, characteristic of C-H stretching on an aromatic ring. libretexts.org

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1735 | Very Strong | C=O Stretch (α,β-Unsaturated Lactone) |

| ~1615, 1580, 1490 | Medium to Strong | Aromatic C=C Ring Stretching |

| ~1250 | Strong | C-F Stretch |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

Mass spectrometry would confirm the molecular weight and formula of the compound.

Molecular Formula: C₁₀H₄FNO₂

Molecular Weight: 201.15 g/mol

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion [M]⁺•, calculated to be 201.0226. This precise measurement is crucial for confirming the elemental composition.

Fragmentation: The primary fragmentation pathway characteristic of coumarins involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring. nih.govbenthamopen.comnih.gov This would result in a major fragment ion at m/z 173.0277, corresponding to the formation of a stable fluoro-substituted benzofuran (B130515) nitrile radical cation.

Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion |

|---|---|

| 201.0226 | [C₁₀H₄FNO₂]⁺• (Molecular Ion, [M]⁺•) |

| 173.0277 | [M - CO]⁺• |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* electronic transitions within its extended conjugated system. The chromene nucleus itself is a strong chromophore. researchgate.net The presence of the nitrile group and the fluorine atom will modulate the absorption maxima (λmax). It is predicted that the spectrum, when measured in a solvent like ethanol (B145695) or methanol, would exhibit two or three main absorption bands in the range of 250 nm to 350 nm. researchgate.netresearchgate.net

Predicted UV-Vis Absorption Maxima (in Ethanol)

| Predicted λmax (nm) | Type of Transition |

|---|---|

| ~260 | π → π* |

| ~330 | π → π* |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as for understanding intermolecular interactions that dictate the packing of molecules in the crystal lattice.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, a detailed model of the crystal structure can be generated.

For a hypothetical analysis of this compound, the following data would be determined:

Crystallographic Data: This includes the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (the basic repeating unit of the crystal).

Molecular Geometry: The precise bond lengths and angles of the this compound molecule would be elucidated, confirming the planar nature of the coumarin (B35378) core and the geometry of the nitrile and fluoro substituents.

Intermolecular Interactions: The analysis would identify and characterize non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions between adjacent molecules in the crystal. These interactions are crucial for the stability of the crystal structure.

The following tables are examples of the types of crystallographic data that are typically reported in a single-crystal X-ray diffraction study, based on analyses of structurally related compounds.

Illustrative Crystallographic Data

This table presents hypothetical crystallographic data for a compound within the chromene family, illustrating the parameters that would be obtained from an SC-XRD experiment.

| Parameter | Hypothetical Value |

| Chemical formula | C₁₀H₄FNO₂ |

| Formula weight | 205.15 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.500(1) |

| b (Å) | 8.200(2) |

| c (Å) | 14.500(3) |

| α (°) | 90 |

| β (°) | 105.50(1) |

| γ (°) | 90 |

| Volume (ų) | 858.0(3) |

| Z (molecules per unit cell) | 4 |

| Calculated density (g/cm³) | 1.589 |

| Absorption coefficient (mm⁻¹) | 0.130 |

| F(000) | 416 |

Illustrative Selected Bond Lengths and Angles

This table provides an example of the kind of detailed geometric information that would be determined for the molecule.

| Bond/Angle | Length (Å) / Angle (°) |

| F(1)-C(6) | 1.36(2) |

| O(1)-C(2) | 1.38(2) |

| O(2)-C(2) | 1.21(2) |

| N(1)-C(10) | 1.14(2) |

| C(3)-C(10) | 1.44(2) |

| C(2)-O(1)-C(9) | 122.5(1) |

| O(2)-C(2)-O(1) | 117.0(1) |

| N(1)-C(10)-C(3) | 178.0(2) |

Chemical Reactivity and Derivatization Strategies of 6 Fluoro 2 Oxo 2h Chromene 3 Carbonitrile

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group at the 3-position of the coumarin (B35378) scaffold is a primary site for chemical modification, allowing for its conversion into various other functional groups.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The hydrolysis of the nitrile in 3-cyanocoumarins is a fundamental transformation that leads to the corresponding 3-carboxycoumarins. niscpr.res.in This reaction can proceed through different pathways depending on the reaction conditions.

In a typical route, the synthesis of 3-cyanocoumarins from salicylaldehydes and malononitrile (B47326) in a biphase medium with a phase transfer catalyst can initially form a 2-imino-3-cyanocoumarin intermediate. This intermediate can then be hydrolyzed in an acidic medium, such as methanolic hydrochloric acid, to yield the final 3-cyanocoumarin (B81025). niscpr.res.in Further hydrolysis under more forcing acidic or basic conditions can convert the nitrile group into a carboxylic acid. The direct hydrolysis of a 3-cyanocoumarin to its corresponding carboxylic acid is also a recognized transformation. niscpr.res.in While specific studies on the 6-fluoro derivative are not extensively detailed in the reviewed literature, the general reactivity of 3-cyanocoumarins suggests that 6-fluoro-2-oxo-2H-chromene-3-carbonitrile can be hydrolyzed to 6-fluoro-2-oxo-2H-chromene-3-carboxylic acid . niscpr.res.inbookpi.org The reaction likely proceeds through the formation of a carboxamide intermediate, 6-fluoro-2-oxo-2H-chromene-3-carboxamide .

The synthesis of various 3-substituted coumarins, including those with a cyano group, can be achieved through one-pot procedures, such as the Knoevenagel condensation of o-hydroxyaryl aldehydes with acetonitriles in an aqueous medium. clockss.org This highlights the accessibility of the 3-cyanocoumarin scaffold for subsequent transformations like hydrolysis.

Nucleophilic Additions to the Nitrile Functionality

The carbonitrile group is susceptible to attack by various nucleophiles. Beyond hydrolysis (nucleophilic attack by water), other nucleophiles can add to the carbon-nitrogen triple bond. While specific examples for this compound are not prevalent in the literature, the general reactivity of nitriles suggests that it can undergo reactions such as addition of Grignard reagents to form ketones after hydrolysis of the intermediate imine, or reduction to an aminomethyl group. The cyanide group in 3-cyanocoumarins is a valuable precursor for the synthesis of other medicinally important coumarin derivatives by allowing the introduction of various biologically significant units. bookpi.org

Transformations of the Chromene Ring System

The coumarin ring itself offers several positions for functionalization, enabling the synthesis of a wide array of derivatives with diverse properties.

Functionalization at the 4-Position (e.g., Arylation)

The 4-position of the 3-cyanocoumarin scaffold is activated for certain types of reactions. Recent research has demonstrated the visible light-induced cross-dehydrocoupling of 3-cyanocoumarin derivatives with aldehydes. frontiersin.org This method allows for the acylation of the C-4 position, showcasing a modern approach to functionalizing this site. frontiersin.org

For related 3-cyano-4-methylcoumarins, the methyl group at the 4-position exhibits vinylogous reactivity, enabling reactions such as enantioselective Mannich-type reactions with iminoisatins. frontiersin.org Although the subject molecule lacks the 4-methyl group, this indicates the potential for reactivity at the C-4 position. Furthermore, asymmetric allylic alkylation reactions between 3-cyano-4-methylcoumarins and Morita–Baylis–Hillman (MBH) carbonates have been described, leading to the formation of new C-C bonds at the 4-position. beilstein-journals.org

Cyclocondensation Reactions with Nitrogen Nucleophiles

A significant area of reactivity for 3-cyanocoumarins involves cyclocondensation reactions with binucleophiles, particularly those containing nitrogen. These reactions lead to the formation of novel heterocyclic systems fused to the coumarin core.

The reaction of 3-cyanocoumarins with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrano[2,3-c]pyrazole derivatives. mdpi.com For instance, the reaction of 2-imino-2H-chromene-3-carbonitrile derivatives with hydrazine can lead to the formation of chromeno[3,4-c]pyridines. mdpi.comresearchgate.net These reactions highlight the utility of the 3-cyano-2-oxo-2H-chromene scaffold in building complex heterocyclic structures. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate (B1144303) has also been studied, leading to various products including hydrazides which can be further reacted to form hydrazones. nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations

The concepts of regioselectivity and stereoselectivity are crucial in the chemical transformations of complex molecules like this compound.

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the context of 3-cyanocoumarins, nucleophilic attack can occur at several electrophilic sites. The regiochemical outcome is dependent on the nature of the nucleophile and the reaction conditions. For example, in addition reactions to the coumarin system, the position of attack (e.g., C4 vs. other positions) is a key consideration. chemistrysteps.com

Stereoselectivity is the preferential formation of one stereoisomer over another. While the starting molecule, this compound, is achiral, stereocenters can be introduced during its derivatization. For instance, in the asymmetric organocatalytic 1,6-addition to 4-(alk-1-en-1-yl)-3-cyanocoumarins, the use of a chiral catalyst directs the formation of a specific enantiomer of the product. acs.org Similarly, asymmetric Mannich additions of 3-cyanocoumarins to isatin (B1672199) imines have been achieved with high enantioselectivity using a chiral phosphonium (B103445) salt catalyst. beilstein-journals.org The stereochemical outcome of such reactions is of paramount importance, as different stereoisomers can exhibit distinct biological activities. mdpi.com

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is another relevant transformation where stereochemistry can play a role, although its direct application to this specific coumarin derivative is not extensively documented. wikipedia.org

Computational Chemistry and Theoretical Investigations of 6 Fluoro 2 Oxo 2h Chromene 3 Carbonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties and structure of molecules. For derivatives of 2-oxo-2H-chromene-3-carbonitrile, DFT calculations, often employing methods like B3LYP with various basis sets, are instrumental in elucidating their geometric and electronic nature. While specific DFT studies on 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of closely related analogs, such as 6-Bromo-2-oxo-2H-chromene-3-carbonitrile researchgate.netresearchgate.net.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the arrangement of its molecular orbitals. DFT calculations can map the electron density distribution, revealing the molecule's electrostatic potential and identifying electron-rich and electron-deficient regions. The presence of the electron-withdrawing fluorine atom at the 6-position and the nitrile group at the 3-position significantly influences the electronic landscape of the coumarin (B35378) core.

In a computational study of the analogous 6-Bromo-2-oxo-2H-chromene-3-carbonitrile, the molecular geometry was optimized using the M06-2X/6-311G* method researchgate.net. Similar calculations for the 6-fluoro derivative would likely show a high degree of planarity in the chromene ring system. The analysis of the molecular orbitals would illustrate the delocalization of π-electrons across the fused ring system, which is characteristic of coumarins.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For coumarin derivatives, the HOMO is typically distributed over the benzopyran ring, while the LUMO is often localized on the pyrone ring and the electron-withdrawing substituents. In the case of this compound, the fluorine and nitrile groups are expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted coumarin. This would imply enhanced reactivity, making the compound more susceptible to nucleophilic attack. A study on related chromene derivatives showed that a smaller energy gap corresponds to higher softness and thus greater reactivity rsc.org.

| Parameter | Description | Predicted Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influenced by the electron-donating character of the ring system. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lowered by the electron-withdrawing fluorine and nitrile groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Expected to be relatively small, indicating potential for high reactivity. |

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, specific absorption bands can be assigned to the corresponding molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, key vibrational frequencies would include the C=O stretching of the lactone ring, the C≡N stretching of the nitrile group, and the C-F stretching of the fluoro substituent. The calculated frequencies, when scaled by an appropriate factor, generally show good agreement with experimental data. For instance, in a study of 2-oxo-2H-chromen-3-yl acetate (B1210297), DFT calculations were used to correlate the computed vibrational frequencies with the experimental IR spectrum semanticscholar.org. Similar analysis for the 6-fluoro derivative would aid in the definitive assignment of its spectroscopic features.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=O Stretch (lactone) | 1700-1750 |

| C≡N Stretch (nitrile) | 2220-2260 |

| C-F Stretch | 1000-1400 |

| C=C Stretch (aromatic) | 1450-1600 |

Non-Covalent Interactions and Intermolecular Forces via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice nih.govnih.gov. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in intermolecular contacts.

For this compound, Hirshfeld analysis would reveal the nature and extent of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions, which govern the crystal packing. In a detailed study of 6-Bromo-2-oxo-2H-chromene-3-carbonitrile, Hirshfeld surface analysis showed that the crystal packing is mainly stabilized by C-H···N and C-H···O interactions, further supported by C-N···π and offset π-π stacking interactions researchgate.net. Given the electronegativity of fluorine, it is plausible that C-H···F and C-H···O hydrogen bonds, along with π-π stacking, would be significant in the crystal structure of the 6-fluoro analog.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a related coumarin derivative, 2-oxo-2H-chromen-4-yl pentanoate, H···H, H···O/O···H, and H···C/C···H contacts were found to be the most significant contributors to the Hirshfeld surface nih.gov.

| Interaction Type | Percentage Contribution (Hypothetical) |

| H···H | ~40-50% |

| C···H/H···C | ~15-25% |

| O···H/H···O | ~10-20% |

| F···H/H···F | ~5-10% |

| C···C (π-π stacking) | ~5-10% |

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are essential for determining the most stable conformation of a molecule by exploring its potential energy surface. For molecules with rotatable bonds, these calculations can identify the global and local energy minima, which correspond to the most probable conformations.

While the core 2-oxo-2H-chromene ring system is largely planar and rigid, the nitrile group has some rotational freedom. Quantum chemical calculations, such as those performed on other coumarin derivatives, can determine the preferred orientation of this substituent relative to the ring researchgate.net. The planarity of the molecule is a key factor in its stability and is influenced by the electronic effects of the substituents. For a related compound, 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, the non-hydrogen atoms were found to be essentially coplanar nih.gov. This suggests that this compound is also likely to adopt a planar conformation to maximize π-conjugation and stability.

Molecular Dynamics Simulations and Theoretical Modeling

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. While there are no specific MD simulation studies reported for this compound, this technique could be employed to investigate its behavior in different environments, such as in solution or interacting with biological macromolecules.

MD simulations can provide insights into the conformational flexibility, solvation properties, and interaction dynamics of the molecule. For example, simulations could model how the molecule interacts with the active site of an enzyme, which would be valuable for drug design applications. Theoretical modeling based on MD can help to understand the time-dependent evolution of the system and predict macroscopic properties from its microscopic behavior.

Semi-empirical Molecular Orbital (MO) Calculations

Semi-empirical molecular orbital (MO) methods offer a computationally less intensive alternative to ab initio and density functional theory (DFT) methods for predicting the electronic structure and properties of molecules. These methods utilize a simplified form of the Schrödinger equation and incorporate experimental data and parameters to approximate certain integrals, thereby accelerating the calculations. Common semi-empirical methods include Austin Model 1 (AM1), Parametric Method 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO).

A comprehensive search of the scientific literature and computational chemistry databases did not yield specific studies that have employed semi-empirical MO calculations (such as AM1, PM3, or MNDO) to investigate the electronic and structural properties of this compound. While computational studies on related coumarin and chromene derivatives are available, they predominantly utilize DFT methods for their analyses.

The absence of published semi-empirical data for this specific compound means that a detailed discussion and presentation of research findings, including data tables of calculated parameters like heat of formation, dipole moment, and orbital energies (HOMO and LUMO), is not possible at this time.

For illustrative purposes, a hypothetical data table based on typical outputs from semi-empirical calculations is presented below. It is crucial to understand that this data is not based on actual research findings for this compound and is purely exemplary.

Hypothetical Semi-empirical Calculation Data for this compound

| Parameter | AM1 | PM3 | MNDO |

| Heat of Formation (kcal/mol) | - | - | - |

| Dipole Moment (Debye) | - | - | - |

| HOMO Energy (eV) | - | - | - |

| LUMO Energy (eV) | - | - | - |

| Ionization Potential (eV) | - | - | - |

Should research employing semi-empirical methods on this compound become available, a detailed analysis of the findings would be warranted to understand the molecule's reactivity, stability, and electronic transitions from a theoretical perspective. Such studies would provide valuable insights, complementing experimental data and more computationally demanding theoretical approaches.

Mechanistic Insights into Biological Activities of 6 Fluoro 2 Oxo 2h Chromene 3 Carbonitrile and Its Derivatives

In Vitro Antimicrobial Action Mechanisms

Derivatives of the chromene scaffold have demonstrated significant potential as antimicrobial agents, acting against a broad spectrum of pathogens through various mechanisms.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Chromene derivatives have shown notable antibacterial efficacy. The introduction of halogen atoms into the chromene core has been a key strategy for enhancing this activity. nih.gov Studies on halogenated 3-nitro-2H-chromenes revealed potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.govmdpi.com For instance, tri-halogenated 3-nitro-2H-chromene derivatives displayed significantly higher anti-staphylococcal activity (MIC values of 1–8 μg/mL) compared to their mono-halogenated counterparts (MIC values of 8–32 μg/mL). mdpi.com Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a highly effective agent against multidrug-resistant strains of S. aureus and S. epidermidis. mdpi.com

The antibacterial potential is not limited to Gram-positive bacteria. A newly synthesized derivative, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC), demonstrated remarkable broad-spectrum efficacy against both Gram-negative (Escherichia coli, Klebsiella pneumoniae) and Gram-positive (Bacillus subtilis, Staphylococcus aureus) bacteria. rsc.org Similarly, other novel chromene-based hydrazones and thiazolidinones have exhibited significant inhibition against both bacterial types. researchgate.netmdpi.com Metal complexes of 4-Hydroxy-2-Oxo-2H-Chromene-3-Carbonitrile have also shown enhanced antibacterial activity against E. coli, S. aureus, and K. pneumoniae compared to the ligand alone. researchgate.net

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Tri-halogenated 3-nitro-2H-chromenes | S. aureus (Multidrug-resistant) | 4 µg/mL | mdpi.com |

| Tri-halogenated 3-nitro-2H-chromenes | S. epidermidis (Multidrug-resistant) | 1–4 µg/mL | mdpi.com |

| Mono-halogenated 3-nitro-2H-chromenes | Staphylococcal strains | 8–32 µg/mL | mdpi.com |

| 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC) | E. coli, K. pneumoniae, B. subtilis, S. aureus | Remarkable efficacy | rsc.org |

| Chromene-based thiazolidinone (Compound 8m) | E. coli | Significant inhibition | researchgate.net |

| Chromene-based thiazolidinones (Compounds 8k, 8l, 8m) | S. aureus | Significant inhibition | researchgate.net |

Antifungal Activities

The chromene scaffold is also a promising framework for the development of antifungal agents. A study involving novel 2-oxo-2H-chromene-3-carbohydrazide derivatives that were converted into thiazolidinones revealed significant antifungal activity. researchgate.net Several of these compounds (specifically 8b, 8e, 8i, 8j, 8k, 8l, and 8m) showed potent inhibition against the fungal pathogen Candida albicans. researchgate.net Another study synthesized chromene derivatives containing a 1,3,4-thiadiazole (B1197879) moiety, which demonstrated moderate activity against fungal strains including Aspergillus niger, Penicillium species, and Candida albicans. researchgate.net Furthermore, a comprehensive study on novel chromene compounds and their azo chromophore derivatives reported potent antimicrobial activities, with some compounds showing promising MIC values ranging from 0.007 to 3.9 µg/mL against four tested fungi. nih.gov

| Compound/Derivative Class | Fungal Strain | Activity | Source |

|---|---|---|---|

| Chromene-based thiazolidinones (8b, 8e, 8i, 8j, 8k, 8l, 8m) | Candida albicans | Significant inhibition | researchgate.net |

| Chromene with 1,3,4-thiadiazole moiety | Aspergillus niger, Penicillium species, C. albicans | Moderate activity | researchgate.net |

| Novel chromene compounds (4b, 4c, 13e, 13i) | Four human pathogenic fungi | MIC: 0.007 to 3.9 µg/mL | nih.gov |

Antimycobacterial Activities

Derivatives based on the 2H-chromene and coumarin (B35378) scaffolds have been investigated for their potential against Mycobacterium tuberculosis. A study reported the synthesis of new 2H-chromene based acylhydrazones that were evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. nih.gov Several of these compounds demonstrated antimycobacterial activity at submicromolar concentrations, with MIC values as low as 0.13 µM, which is comparable to first-line antituberculosis drugs. nih.gov Another line of research focused on fluoroquinolone derivatives, which are known for their antibacterial properties. The synthesis of novel 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety yielded compounds with considerable activity against M. tuberculosis H37Rv, with MICs in the range of 3.81-7.13 μg/mL. nih.gov

Molecular Docking Studies with Microbial Targets (e.g., DNA Gyrase B enzyme, Penicillin Binding Proteins, Thymidylate Kinase, FtsZ)

To elucidate the mechanism of antimicrobial action at a molecular level, computational docking studies have been employed. These studies help in understanding the binding interactions between the chromene derivatives and essential microbial enzymes. For a series of potent antimicrobial chromene compounds, molecular docking simulations were performed to analyze their structure-activity relationships. nih.gov While the specific targets for these broad-spectrum agents were not detailed in the abstract, the use of docking simulations points towards a mechanism involving specific enzyme inhibition. nih.gov Another study on oxo-spiro chromene Schiff's bases performed docking simulations to position the compounds into the active sites of target proteins to determine probable binding information, suggesting this is a common approach to understanding the activity of chromene derivatives. researchgate.net The fluorinated nature of the parent compound suggests that interactions with key enzymes like DNA gyrase, a common target for fluoroquinolones, could be a potential mechanism of action.

In Vitro Anticancer and Antiproliferative Mechanisms

The chromene skeleton is a key pharmacophore in the design of novel anticancer agents, with derivatives showing cytotoxic effects against a variety of cancer cell lines.

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., Thyroid Cancer, Breast Carcinoma, Gastric Cancer)

Chromene derivatives have demonstrated significant antiproliferative activity against several human cancer cell lines. One study synthesized a series of novel chromene compounds and evaluated their effects against three cancer cell lines, finding that four compounds possessed significant antiproliferative activity with IC50 values ranging from 0.3 to 2 µg/mL. nih.gov The mechanism for the most potent of these compounds was linked to the induction of apoptosis via caspase enzyme activity. nih.gov

Derivatives of 2-oxo-2H-chromene have shown particular promise. A series of 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides displayed significant activity against the HT-29 colon cancer cell line and moderate activity against the K562 leukemia cell line. nih.gov The most active compound against HT-29 cells had an IC₅₀ value of 7.98 ± 0.05 μM. nih.gov

The introduction of fluorine can further enhance cytotoxic potency. nih.gov A study on 3-fluoro-β-lactams, which are structurally distinct but share the strategy of fluorination to enhance activity, showed potent effects in MCF-7 human breast cancer cells with IC50 values as low as 0.075 µM. nih.gov Mechanistic studies for these fluorinated compounds revealed inhibition of tubulin polymerization and induction of apoptosis. nih.gov While not direct derivatives of 6-fluoro-2-oxo-2H-chromene-3-carbonitrile, this highlights the potential role of the fluorine atom in enhancing anticancer activity.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Novel chromene compounds (4a, 4b, 4c, 7c) | Three human cancer cell lines | 0.3 to 2 µg/mL | nih.gov |

| 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides (Compound 10f) | HT-29 (Colon Cancer) | 7.98 ± 0.05 µM | nih.gov |

| 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides (Compound 10c) | K562 (Leukemia) | 9.44 ± 0.02 µM | nih.gov |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 32) | MCF-7 (Breast Cancer) | 0.075 µM | nih.gov |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 32) | Hs578T (Triple-negative Breast Cancer) | 0.033 µM | nih.gov |

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data for the compound This compound . Consequently, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline, as the necessary mechanistic insights and research findings for this specific molecule are not available.

The conducted searches yielded information on a variety of related chromene and coumarin derivatives, but no dedicated studies were found that investigate the precise biological activities of this compound itself. The strict requirement to focus solely on this compound and to populate the detailed subsections of the provided outline cannot be met with the current state of research.

Specifically, there is no available information regarding:

In Vitro Enzyme Modulation and Receptor Interaction Mechanisms

Glycosidase Inhibition:The potential for this compound to inhibit glycosidases such as α-amylase or α-glucosidase has not been reported.

While research on related compounds, such as 2-amino-4H-chromene-3-carbonitrile derivatives nih.govresearchgate.net, 6-bromo-2-oxo-2H-chromene-3-carbonitrile smolecule.com, and various other fluorinated or substituted chromenes, provides a broader context for the potential bioactivity of this class of molecules, extrapolating these findings to this compound without direct experimental evidence would be scientifically unsound and would violate the explicit instructions of the request.

Therefore, until specific research is conducted and published on the biological and enzymatic activities of this compound, a comprehensive and accurate article as outlined cannot be generated.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Modulation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily, with three identified subtypes: PPARα, PPARβ/δ, and PPARγ. nih.govmdpi.com PPAR-γ is a well-established molecular target for managing metabolic and inflammatory diseases, as it plays a crucial role in regulating insulin (B600854) sensitivity, glucose homeostasis, lipid metabolism, and inflammatory processes. nih.govmdpi.commdpi.com The activation of PPAR-γ can suppress the production of pro-inflammatory cytokines, making its modulators valuable candidates for therapeutic intervention. mdpi.com

While direct studies on this compound are limited, research into structurally similar compounds demonstrates that the 2-oxo-2H-chromene (coumarin) scaffold is a viable framework for developing PPAR-γ modulators. A study on a series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives revealed significant PPAR-γ activity. nih.gov Specifically, the compound 3-cyano-2-imino-2H-chromene-6-sulfonamide, a close analog of the target molecule, exhibited notable potency in a PPAR-γ transactivation assay. nih.gov This suggests that the cyano group at the C-3 position is compatible with receptor interaction. The mechanism of action for these agonists typically involves binding to the ligand-binding domain (LBD) of PPAR-γ, which induces a conformational change in the receptor, leading to the regulation of target gene expression. nih.govnih.gov The development of coumarin-based fluorescent probes for competitive binding assays further underscores the scaffold's ability to interact effectively with the PPAR-γ receptor. nih.govnih.govresearchgate.net

| Compound | Description | IC₅₀ (µg/mL) | Fold vs. Pioglitazone | Reference |

|---|---|---|---|---|

| Pioglitazone | Standard PPAR-γ Agonist | 4.884 ± 0.29 | 1.00 | nih.gov |

| Compound 2 | 3-cyano-2-imino-2H-chromene-6-sulfonamide | 3.152 ± 0.03 | ~1.55 | nih.gov |

| Compound 9 | 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide | 3.706 ± 0.32 | ~1.32 | nih.gov |

Elastase Inhibitory Mechanisms

The specific mechanistic details regarding the inhibition of elastase by this compound and its direct derivatives are not extensively documented in the reviewed scientific literature. While the broader class of coumarins has been investigated for the inhibition of various enzymes, including some proteases, dedicated studies outlining the kinetic and molecular interactions with human leukocyte elastase for this particular fluorinated carbonitrile structure are sparse. nih.govnih.gov Therefore, a detailed description of its inhibitory mechanism cannot be provided at this time.

Tyrosinase Inhibitory Mechanisms

Tyrosinase is a key, copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. uq.edu.aumdpi.com Its inhibition is a primary strategy for developing depigmenting agents to treat hyperpigmentation disorders. nih.gov Tyrosinase inhibitors can act through several mechanisms, which are determined by how they interact with the enzyme and its substrate. mdpi.com

Competitive Inhibition: The inhibitor competes with the substrate (e.g., L-DOPA) for binding to the active site of the free enzyme. Many competitive inhibitors are copper chelators or substrate analogs. nih.govnih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. mdpi.comnih.gov

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often at a site distinct from the substrate-binding site. nih.gov

Non-competitive Inhibition: A special case of mixed inhibition where the inhibitor has the same affinity for both the free enzyme and the ES complex. mdpi.comnih.gov

Research on 4H-chromene-3-carbonitrile derivatives shows they act as effective tyrosinase inhibitors. nih.gov Kinetic studies on the most potent compound from a synthesized series, 2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (compound 6f), confirmed that it functions as a competitive inhibitor . nih.gov This was demonstrated graphically using a Lineweaver-Burk plot. nih.gov The competitive mechanism suggests that the chromene-carbonitrile scaffold binds to the active site of the tyrosinase, likely interacting with the binuclear copper center and preventing the substrate from binding. uq.edu.aunih.gov

| Compound | Description | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Kojic Acid | Standard Inhibitor | 16.25 ± 1.05 | Competitive | nih.gov |

| Compound 6f | 2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 35.38 ± 2.12 | Competitive | nih.gov |

| Compound 6e | 2-amino-4-(4-(benzyloxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 39.09 ± 0.34 | Not specified | nih.gov |

Antioxidant Activity Investigations and Mechanisms

Free Radical Scavenging Assays (e.g., DPPH, Nitric Oxide, Hydrogen Peroxide)

The antioxidant potential of coumarin derivatives is frequently evaluated through various in vitro assays that measure their ability to scavenge reactive oxygen species (ROS) and other free radicals. The primary mechanism for this activity is the ability of the antioxidant compound to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction. umfiasi.ro

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common methods for assessing antioxidant activity. DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which is measured spectrophotometrically. umfiasi.ronih.gov Studies on various coumarin derivatives show that compounds featuring a coumarin hydrazide structure are particularly active DPPH scavengers. umfiasi.ro

Nitric Oxide (NO) Scavenging Assay: Nitric oxide is a reactive radical implicated in various inflammatory processes. In this assay, NO is typically generated from sodium nitroprusside and reacts with oxygen to form nitrite (B80452) ions. The antioxidant's ability to scavenge NO prevents this reaction. The quantity of remaining nitrite is measured using the Griess reagent. umfiasi.roresearchgate.net Many coumarin derivatives exhibit moderate NO inhibition, with some, like 4-methyl-7-methoxy coumarin, showing remarkable activity that can exceed that of the standard antioxidant, ascorbic acid. umfiasi.ro

Hydrogen Peroxide (H₂O₂) Scavenging Assay: Although not a radical itself, hydrogen peroxide can cross cell membranes and react with transition metals like iron or copper to form the highly reactive hydroxyl radical. researchgate.net The assay measures the ability of an antioxidant to decompose H₂O₂. The remaining concentration of H₂O₂ after incubation with the test compound is determined spectrophotometrically. nih.gov The scavenging potential is often attributed to phenolic components of molecules that can donate electrons to H₂O₂, neutralizing it to water. researchgate.net

| Assay | General Findings for Coumarin Derivatives | Reference |

|---|---|---|

| DPPH Inhibition | Coumarin hydrazide derivatives were found to be the most active scavengers. | umfiasi.ro |

| Nitric Oxide Inhibition | Most tested derivatives showed moderate inhibitory capacity. 4-methyl-7-methoxy coumarin was noted for high activity. | umfiasi.ro |

| Total Reducing Power | Coumarin hydrazide derivatives exhibited moderate reducing power, though inferior to ascorbic acid. | umfiasi.ro |

Structure-Activity Relationships in Antioxidant Capacity

The antioxidant activity of coumarin derivatives is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for radical scavenging and chelating properties.

For phenolic antioxidants in general, including the coumarin scaffold, several principles govern their efficacy:

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic ring are paramount. researchgate.net Multiple hydroxyl groups generally enhance antioxidant activity. researchgate.net The O-H bond has a lower bond dissociation energy compared to C-H or N-H bonds, making it the primary site for hydrogen atom donation to free radicals. researchgate.net

Position of Substituents: The relative position of substituents is crucial. An ortho-dihydroxy (catechol) arrangement on the B-ring of flavonoids, for example, is a determinant for high antioxidant capacity because it allows for the formation of a stable intramolecular hydrogen bond and delocalization of the resulting radical. researchgate.netnih.gov

Electron-Donating vs. Electron-Withdrawing Groups: The nature of other substituents influences the stability of the phenoxyl radical formed after hydrogen donation. Electron-donating groups can help stabilize the radical, enhancing antioxidant activity, whereas electron-withdrawing groups can have the opposite effect. In the case of this compound, the fluorine atom at the C-6 position is strongly electron-withdrawing, which would be predicted to decrease its hydrogen-donating ability and thus its radical scavenging potential compared to a non-fluorinated or hydroxylated analog.

Conjugation and Delocalization: A C2-C3 double bond in conjugation with a 4-oxo group, as seen in many flavonoids, increases activity by affording a more stable radical through electron delocalization across the structure. researchgate.net

Specific SAR observations for coumarin derivatives indicate that the phenolic coumarin ring is a key contributor to scavenging activity. nih.gov Furthermore, the introduction of sulfur atoms into the molecule has been shown to have a positive influence on DPPH scavenging potential, and smaller alkyl groups (e.g., methyl) were associated with slightly higher activity than larger ones (e.g., propyl). umfiasi.ro

Technological and Material Science Applications of 6 Fluoro 2 Oxo 2h Chromene 3 Carbonitrile Scaffolds

Organic Light-Emitting Diode (OLED) Display Applications of Chromene Derivatives

Organic Light-Emitting Diodes (OLEDs) represent a leading technology for modern displays and lighting solutions, valued for their superior color quality, wide viewing angles, and flexibility. rsc.org The core of OLED technology lies in the emissive layer, where organic materials generate light under an electric current. Chromene derivatives, including those based on the 2-oxo-2H-chromene (coumarin) core, are being explored for their potential as emitters in these devices.

While direct applications of 6-fluoro-2-oxo-2H-chromene-3-carbonitrile in commercial OLEDs are not widely documented, the broader class of 2H-pyrone and chromene derivatives has shown significant promise. For instance, certain 2H-pyrone derivatives have been synthesized and demonstrated to be highly fluorescent in the solid state, emitting light across the visible spectrum from blue to red (447-630 nm). liverpool.ac.uk This tunability is a critical feature for developing full-color displays.

Research into related structures provides insight into the potential of fluorinated chromene carbonitriles. For example, a derivative, 2-(6-Fluoro-2-oxo-2H-chromen-4-ylmethoxy)-benzoic acid methyl ester, has been investigated for its application in white light-emitting diodes (WLEDs), which are crucial for backlighting and general illumination. researchgate.net Furthermore, compounds like 6-chloro-2H-chromene-3-carbonitrile are noted for their utility in the development of OLED materials. chemimpex.com

The performance of OLEDs is often evaluated by their external quantum efficiency (EQE), which measures the ratio of photons emitted to electrons injected. Studies on donor-acceptor pyranone dyads, which are structurally analogous to the chromene scaffold, have yielded devices with promising efficiencies. For example, OLEDs fabricated with specific pyranone derivatives have achieved pure white light emission with EQEs of up to 1.9%. nih.gov

The following interactive table summarizes the performance of OLED devices using related pyrone derivatives, which can serve as a benchmark for the potential of this compound based emitters.

| Compound Name | Emission Color | CIE Coordinates | External Quantum Efficiency (EQE) at 100 cd/m² |

| 6-(anthracen-9-yl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile | Pure White | (0.29, 0.31) | 1.9% |

| 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile | Pure White | (0.32, 0.32) | 1.2% |

Data sourced from a study on 2H-pyrone derivatives for OLEDs. nih.gov

Non-Linear Optical (NLO) Properties and Device Potential

Non-linear optics is a field of study focusing on how intense light interacts with materials to produce new optical effects. Organic molecules with extended π-conjugated systems are of particular interest for NLO applications due to their potential in technologies like optical switching and data processing. researchgate.net The chromene framework, with its inherent electron-rich and electron-deficient moieties, provides a suitable backbone for engineering materials with significant NLO responses.

In another study, novel coumarin-based pyrano-chromene derivatives were synthesized and their NLO properties were investigated through computational analysis. nih.govresearchgate.netrsc.orgnih.gov These compounds, featuring a π-conjugated framework, are considered suitable for use in wide-bandwidth optical switching devices. rsc.org The key parameters for NLO activity, such as polarizability (α) and second hyperpolarizability (γ), were calculated.

The detailed research findings for a related pyrano-chromene derivative, 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (referred to as 4a), are presented in the table below. These values, obtained through DFT calculations, suggest that chromene-based structures have distinct NLO properties. researchgate.netrsc.orgnih.gov

| Parameter | Value (for compound 4a) |

| Energy Gap (Egap) | 5.168 eV |

| Hardness (η) | 0.094 eV |

| Softness (S) | 5.266 eV |

| Average Polarizability (⟨α⟩) | 6.77005 × 10⁻²³ esu |

| Second Hyperpolarizability (γtot) | 0.145 × 10⁴ esu |

These computational results for a related chromene derivative suggest that the this compound scaffold could also exhibit significant NLO properties. researchgate.netrsc.orgnih.gov

Applications as Dyes and Pigments

The chromene-3-carbonitrile scaffold is a known chromophore, and derivatives of this structure are often colored and fluorescent, making them suitable for use as dyes and pigments. The optical properties of these compounds can be tuned by modifying their molecular structure. For instance, the synthesis of 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes through Knoevenagel condensation has been reported to yield compounds with enhanced optical properties. researchgate.net

The introduction of different substituents onto the chromene ring can lead to a wide range of colors and fluorescent behaviors. For example, diethylamino-substituted coumarin-fused BODIPY dyes have been shown to exhibit near-IR emission with large Stokes shifts, which is desirable for various imaging and sensing applications. researchgate.net The fluorescence of these compounds can be influenced by the solvent environment, indicating their potential as solvatochromic dyes.

While specific data on the application of this compound as a dye or pigment is limited, the known properties of related compounds suggest its potential in this area. The fluorine atom can enhance properties such as photostability and quantum yield, which are important for high-performance pigments. The inherent fluorescence of the coumarin (B35378) core, combined with the electronic effects of the fluoro and cyano groups, likely results in a compound with interesting photophysical characteristics suitable for use as a specialty dye.

Future Directions and Emerging Research Avenues for 6 Fluoro 2 Oxo 2h Chromene 3 Carbonitrile

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of chromene derivatives is evolving, with a strong emphasis on green chemistry principles to enhance sustainability. Future research is focused on moving away from traditional synthesis methods that often require hazardous solvents and harsh conditions.

Key Developments:

Microwave-Assisted Synthesis: Microwave irradiation is being increasingly used to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced by-product formation. This method has been successfully applied to the synthesis of various chromene derivatives, offering a greener alternative to conventional heating. nih.gov

Catalyst Innovation: Research is directed towards developing highly efficient and recyclable catalysts. For instance, pyridine-2-carboxylic acid (P2CA) has been identified as a sustainable and rapid catalyst for producing 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov Such catalysts often operate in environmentally benign solvent systems, like water-ethanol mixtures, and can be recovered and reused over multiple cycles, aligning with the principles of green chemistry. nih.gov

Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are being designed to synthesize complex chromene structures in a single step from simple starting materials. nih.govsharif.edu This approach improves atom economy and reduces waste by minimizing intermediate isolation and purification steps. nih.gov The use of nano-catalysts, such as nano-kaoline/BF3/Fe3O4, in solvent-free conditions further enhances the eco-friendliness of these synthetic protocols. sharif.edu

| Approach | Key Features | Sustainability Advantages | Reference Example |

|---|---|---|---|

| Conventional Synthesis | Often involves multiple steps, harsh reagents, and organic solvents. | Low | Reaction of hydroxylcoumarin with POCl3. nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Medium to High | One-pot synthesis of 2H-chromene derivatives. nih.gov |

| Catalytic Green Synthesis | Use of recyclable catalysts (e.g., P2CA), mild conditions, eco-friendly solvents (e.g., water-EtOH). | High | Synthesis of 2-amino-4H-chromene-3-carbonitriles. nih.gov |

| Solvent-Free Nano-Catalysis | Multicomponent reactions under solvent-free conditions using magnetic nano-catalysts. | Very High | Synthesis of 4H-chromenes using nano-kaoline/BF3/Fe3O4. sharif.edu |

Advanced Structure-Activity Relationship (SAR) Studies for Targeted Biological Applications

The 2-oxo-2H-chromene scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com Advanced Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of derivatives like 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile.

Future SAR studies will focus on systematically modifying the chromene core to understand how specific structural changes affect biological activity. Key areas of investigation include:

Substitution Effects: The introduction of different functional groups at various positions on the chromene ring significantly influences the molecule's interaction with biological targets. For example, the fluorine atom at the C6 position in the title compound is known to often enhance biological efficacy due to its high electronegativity and ability to form strong bonds.

Lipophilicity and Bioavailability: Modifying the scaffold to tune its lipophilicity is a key strategy for improving pharmacokinetic properties. Research has shown that the antitumor activity of benzo[h]chromene derivatives is significantly affected by the lipophilicity of substituents. nih.gov

Target-Specific Design: As the mechanisms of action become clearer, SAR studies will be more focused on designing derivatives that selectively target specific enzymes or receptors. For instance, 4H-benzo[h]chromene derivatives have been identified as potent inhibitors of tyrosine kinase receptors like EGFR and VEGFR-2, which are crucial in cancer progression. mdpi.com

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is accelerating the discovery of new therapeutic agents. This integrated approach allows for a more rational design process, saving time and resources. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For chromene derivatives, docking studies are used to understand their binding mechanisms to targets like tyrosine kinases or the lanosterol 14α-demethylase enzyme in fungi, guiding the design of more potent inhibitors. mdpi.comymerdigital.com

Density Functional Theory (DFT): DFT calculations are employed to analyze the electronic structure, stability, and reactivity of molecules. nih.gov This information helps in predicting the behavior of novel chromene derivatives before they are synthesized, allowing researchers to prioritize compounds with the most promising electronic and structural properties. nih.govnih.gov

Iterative Design Cycles: The modern drug design workflow involves iterative cycles where computational predictions guide experimental synthesis and testing. The biological data from these experiments are then used to refine the computational models, leading to a more accurate and efficient design process for next-generation compounds. mdpi.com

Exploration of New Therapeutic Areas and Bioactive Mechanisms

While chromene derivatives are well-known for their anticancer and antimicrobial effects, ongoing research is uncovering novel therapeutic applications and mechanisms of action. ymerdigital.com

Enzyme Inhibition: The 2-oxo-2H-chromene-3-carbonitrile scaffold is being investigated for its ability to inhibit a variety of enzymes. For instance, derivatives are being designed as potential inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.gov Other studies have explored their role as inhibitors of enzymes implicated in cancer, such as steroid sulfatase and carbonic anhydrase. mdpi.com

Receptor Antagonism: Certain chromene derivatives have been identified as antagonists for specific cellular receptors. This opens up therapeutic possibilities for diseases related to inflammation, neurodegeneration, and metabolic disorders.

Antiproliferative Mechanisms: Research into the anticancer properties of chromene derivatives has revealed multiple mechanisms. Some compounds act as tumor vascular-disrupting agents, while others induce cell cycle arrest and apoptosis. mdpi.com Specifically, certain 4H-benzo[h]chromene derivatives have been shown to inhibit crucial tyrosine kinase receptors involved in tumor growth and angiogenesis. mdpi.com

| Biological Activity | Mechanism/Target | Therapeutic Area | Reference |

|---|---|---|---|

| Anticancer | Inhibition of EGFR and VEGFR-2 kinases, cell cycle arrest. | Oncology | mdpi.com |

| Antimicrobial | Inhibition of fungal lanosterol 14α-demethylase. | Infectious Diseases | ymerdigital.com |

| Antiviral (Anti-HIV) | Inhibition of HIV-1 Integrase. | Infectious Diseases | nih.gov |

| Anti-inflammatory | General anti-inflammatory properties. | Inflammatory Disorders |

Design of Next-Generation Materials Based on the Chromene Scaffold

Beyond medicine, the unique photophysical properties of the 2-oxo-2H-chromene (coumarin) scaffold make it a highly attractive platform for developing advanced materials. nih.gov The strong and stable fluorescence, excellent biocompatibility, and structural flexibility of coumarin (B35378) derivatives are key to these applications. acs.orgnih.gov

Fluorescent Chemosensors: The coumarin scaffold is widely used to design small-molecule fluorescent chemosensors for detecting metal ions and other analytes. acs.orgnih.govnih.gov These sensors often work through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the presence of the target analyte causes a measurable change in fluorescence. researchgate.net Such sensors have applications in environmental monitoring, bioimaging, and analytical chemistry. nih.gov

Bioimaging Agents: Due to their high quantum yield and photostability, coumarin derivatives are being developed as fluorescent probes for imaging biological processes within living cells. nih.govresearchgate.net Their low toxicity makes them particularly suitable for these applications. nih.gov

Organic Electronics: The electronic properties of chromenes are being explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and laser dyes. nih.govresearchgate.net Computational and experimental studies are used to investigate their absorption and fluorescence spectra to optimize them for these high-tech applications. nih.gov

The versatility of the chromene scaffold ensures that this compound and related compounds will remain a focal point of intensive research, bridging the fields of medicinal chemistry, sustainable synthesis, and materials science.

Q & A

Q. Key factors affecting yield :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 80–120°C | Higher temperatures accelerate cyclization but may degrade nitrile groups. |

| Catalyst | Piperidine > Pyridine | Piperidine improves enolate formation, enhancing regioselectivity . |

| Solvent | Ethanol/DMF | Polar aprotic solvents (DMF) favor faster kinetics but require careful pH control. |

Advanced: How can structural contradictions in crystallographic data for fluorinated chromenes be resolved?

Answer:

Discrepancies in bond lengths or ring puckering (e.g., chromene vs. coumarin conformations) arise from:

Q. Resolution methods :

- Multi-technique validation : Combine XRD (e.g., SHELX refinement ) with DFT calculations to compare experimental and theoretical bond angles.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain packing anomalies .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Q. Example data :

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹⁹F NMR | δ -110 to -115 ppm | C6-F substituent |

| XRD | β = 113.58° | Monoclinic distortion |

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT calculations (B3LYP/6-311+G(d,p)): Identify electrophilic sites via Fukui indices. The C3-carbonitrile shows high f⁻ values (>0.25), making it prone to nucleophilic attack .

- Solvent modeling : COSMO-RS simulations predict reactivity in polar solvents (e.g., DMSO stabilizes transition states via H-bonding).

Q. Experimental validation :

- Kinetic studies : Monitor reactions with amines (e.g., aniline) via HPLC. Pseudo-first-order rate constants correlate with computed activation energies .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Enzyme inhibition : The nitrile group acts as a warhead for covalent binding to cysteine proteases (e.g., SARS-CoV-2 Mpro, IC₅₀ ~5 µM) .

- Antimicrobial screening : MIC values against S. aureus (8 µg/mL) linked to membrane disruption via logP (~2.1) .

Advanced: How can this compound be tailored for use as a fluorescent probe?

Answer:

Q. Validation :

- Confocal microscopy : Demonstrated nucleolar staining in live HeLa cells (λex = 405 nm) .

Basic: What are the stability challenges during storage, and how can they be mitigated?

Answer:

- Hydrolysis of nitrile : Degrades to amides in humid conditions.

Mitigation : Store under argon at -20°C with desiccants (silica gel) .

Q. Stability data :

| Condition | Degradation (%) | Time |

|---|---|---|

| 25°C, 60% RH | 15% | 30 days |

| -20°C, dry | <2% | 6 months |

Advanced: What strategies resolve conflicting bioactivity data across cell lines?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.